4-Chlorobutanamide is an organic compound with the chemical formula C₄H₈ClNO and a CAS number of 2455-04-1. It features a butanamide structure, where a chlorine atom is substituted at the fourth carbon position of the butanamide chain. This compound is characterized by its amide functional group, which contributes to its reactivity and potential biological activity. The molecular structure can be represented as follows:
textCl |H₂N-C-C-C=O | H
4-Chlorobutanamide is soluble in water and organic solvents, making it a versatile compound in various chemical applications.
Research indicates that 4-chlorobutanamide exhibits notable biological activities. It has been studied for its potential anti-MAO (monoamine oxidase) activity, which suggests a role in modulating neurotransmitter levels and potential applications in treating mood disorders . Additionally, its derivatives have shown promise in various pharmacological studies, highlighting its relevance in medicinal chemistry.
Several methods are utilized for synthesizing 4-chlorobutanamide:
4-Chlorobutanamide is utilized across various fields:
Studies on 4-chlorobutanamide have focused on its interactions with biological systems. Notably, research has demonstrated its potential interactions with enzymes involved in neurotransmitter metabolism, particularly through its action as a monoamine oxidase inhibitor . These interactions are critical for understanding its pharmacological profile and potential therapeutic applications.
Several compounds share structural similarities with 4-chlorobutanamide, including:
| Compound Name | Chemical Formula | Notable Features |
|---|---|---|
| Butanamide | C₄H₉NO | Parent compound without chlorine substitution |
| 2-Chlorobutanamide | C₄H₉ClNO | Chlorine at the second carbon; different reactivity |
| N,N-Dimethylbutanamide | C₆H₁₃N | Contains dimethyl substitution; different sterics |
| 3-Chlorobutanamide | C₄H₉ClNO | Chlorine at the third carbon; altered properties |
The unique aspect of 4-chlorobutanamide lies in its specific chlorine substitution at the fourth carbon position, which influences both its chemical reactivity and biological activity compared to similar compounds. This substitution enhances its potential as a pharmacological agent while also providing distinct pathways for chemical synthesis that may not be available to other analogs.
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